Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a benzo[d]thiazole core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including a methyl ester, an ethoxy carbonyl group, and an imine.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of chemical bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of laboratory techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Occurrence and Environmental Fate
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Research into parabens, which share structural similarities with the chemical of interest, emphasizes their widespread use and persistence in aquatic environments. Despite effective wastewater treatment, these compounds remain detectable, raising concerns about their continuous introduction and potential as weak endocrine disruptors. This study provides insights into how similar compounds might behave and persist in natural settings, pointing to the importance of monitoring and mitigating environmental contamination (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological Activity and Applications
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles
This research highlights the synthesis and wide range of biological activities of (thio)ureabenzothiazoles, demonstrating the significance of benzothiazole derivatives in medicinal chemistry. These compounds, including those related to our chemical of interest, showcase a broad spectrum of pharmacological potentials, such as antimicrobial and anti-inflammatory effects, underscoring their value in drug discovery and development (Rosales-Hernández et al., 2022).
Antioxidant Capacity and Synthetic Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
Investigating the antioxidant capacity of compounds, including benzothiazoles, reveals the complexity of reaction pathways in assays like ABTS. This study elucidates the diverse reactions antioxidants can undergo, providing a framework for evaluating the antioxidant potential of new compounds, potentially including methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Contribution to Anticancer Agents
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents
Focusing on the Knoevenagel condensation, this review highlights the role of such reactions in creating biologically active molecules, including anticancer agents. It underscores the potential for using structural modifications and reactions involving benzothiazole derivatives to develop new therapeutic agents targeting various cancer types, hinting at the broader applicability of our compound of interest in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promising biological activity, it might be studied as a potential drug . Alternatively, if it had interesting chemical reactivity, it might be studied for use in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-11(16)7-15-9-5-4-8(12(17)18-2)6-10(9)20-13(15)14/h4-6,14H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKAUBXPLUICJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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